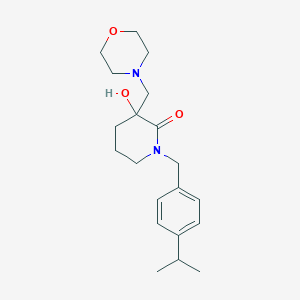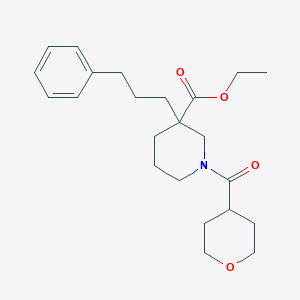![molecular formula C16H12O3S B5969272 (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE CAS No. 6781-79-9](/img/structure/B5969272.png)
(3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a thiophene ring, and a dihydrofuranone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy group and thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to (3Z)-5-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE include:
- (3Z)-5-(4-HYDROXYPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE
- (3Z)-5-(4-CHLOROPHENYL)-3-[(THIOPHEN-2-YL)METHYLIDENE]-2,3-DIHYDROFURAN-2-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
(3Z)-5-(4-methoxyphenyl)-3-(thiophen-2-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c1-18-13-6-4-11(5-7-13)15-10-12(16(17)19-15)9-14-3-2-8-20-14/h2-10H,1H3/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIBUQZAXMIXEY-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=CS3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=CS3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-79-9 |
Source


|
| Record name | NSC56406 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[4-(hexyloxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5969194.png)
![2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXY-3-METHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5969197.png)
![(5E)-1-(4-chloro-2,5-dimethoxyphenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5969205.png)
![[(2E)-2-{(2E)-[2-(benzyloxy)-5-bromobenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B5969206.png)
![3-(4-fluorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B5969214.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5969218.png)

![7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5969231.png)
![5-{[4-(DIETHYLAMINO)PHENYL]METHYLENE}-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5969252.png)
![3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5969256.png)
![1-(2-chlorobenzyl)-N-[2-(4-hydroxy-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969262.png)
![N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B5969280.png)
![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5969289.png)

